Human P2X7 Receptor Antagonism: Potency Comparison Against Reference Antagonist A438079
AZD9056 exhibits potent antagonism of the human P2X7 receptor with an IC50 of 11.2 nM in HEK-hP2X7 cells, measured via inhibition of BzATP-induced YoPro1 dye uptake [1]. While this study does not provide a direct head-to-head IC50 for a comparator in the same assay, class-level inference from other published work indicates that AZD9056 is used at comparable concentrations (e.g., 10 µM) to the widely used reference antagonist A438079 in functional assays such as ATP-induced calcium influx inhibition in gastric cancer cells, where both compounds demonstrated similar efficacy in blocking P2X7-mediated responses [2].
| Evidence Dimension | Inhibition of human P2X7 receptor activity |
|---|---|
| Target Compound Data | IC50 = 11.2 nM (HEK-hP2X7 cells, YoPro1 uptake assay) |
| Comparator Or Baseline | A438079 (no direct IC50 comparison in same assay; functional equivalence observed at 10 µM in cell-based assays) |
| Quantified Difference | N/A (Class-level comparison, not head-to-head quantitative difference) |
| Conditions | HEK293 cells stably expressing human P2X7 receptor; BzATP (80 µM) used as agonist. |
Why This Matters
This potency benchmark validates AZD9056 as a suitable tool for in vitro P2X7 inhibition studies and provides a reference point for experimental design.
- [1] Alomone Labs. AZD-9056 hydrochloride product datasheet. Activity data from FLIPR calcium flux assay. View Source
- [2] Role of P2X7 receptor in the progression and clinicopathological characteristics of gastric cancer. Sci Rep. 2024;14:30815. View Source
